Ammonium hexafluorophosphate

Catalog No.
S635467
CAS No.
16941-11-0
M.F
F6H4NP
M. Wt
163.003 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexafluorophosphate

Ammonium hexafluorophosphate (NH4PF6) solves the solubility and contamination challenges of alkali hexafluorophosphate salts. It provides a highly soluble, metal-free anion source that decomposes without residual metal fluorides. Key benefits:

  • Enables high-purity ionic liquid synthesis (e.g., bmimPF6) via clean halide exchange.
  • Produces NaF-free NaPF6 electrolyte salts for 3 M carbonate battery solutions.
  • Ideal for precipitating cationic metal complexes where alkali ions must be avoided.
  • Thermally volatile, leaving no metal ash in solid-state syntheses.

CAS Number

16941-11-0

Product Name

Ammonium hexafluorophosphate

IUPAC Name

azanium;hexafluorophosphate

Molecular Formula

F6H4NP

Molecular Weight

163.003 g/mol

InChI

InChI=1S/F6P.H3N/c1-7(2,3,4,5)6;/h;1H3/q-1;/p+1

InChI Key

NIZXKAYXSNUDOU-UHFFFAOYSA-O

SMILES

[NH4+].F[P-](F)(F)(F)(F)F

Synonyms

Hexafluoro-phosphate(1-) Ammonium; Ammonium Hexafluorophosphate; Ammonium Hexafluorophosphate(1-); NSC 403554; NSC 407930

Canonical SMILES

[NH4+].F[P-](F)(F)(F)(F)F

The exact mass of the compound Ammonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99.98% trace metals basis

Package Size

5 g, 10 g, 25 g

Ammonium hexafluorophosphate (NH4PF6) is a highly soluble, metal-free source of the non-coordinating hexafluorophosphate anion. Widely utilized in the synthesis of ionic liquids, organometallic catalysts, and advanced battery electrolytes, it offers a unique combination of high solubility in both aqueous and polar organic solvents, alongside a cleanly volatile thermal decomposition profile . As a bulk precursor, it provides an efficient, easily handled solid alternative to corrosive hexafluorophosphoric acid while avoiding the persistent metal cations introduced by common alkali salts.

Research Fit

High aqueous solubility supports solution-based synthesis and processing
Non-coordinating PF₆⁻ anion enables electrochemistry and catalysis research
Thermal decomposition behavior fits high-temperature doping workflows

Substituting NH4PF6 with potassium hexafluorophosphate (KPF6) or sodium hexafluorophosphate (NaPF6) frequently compromises non-aqueous synthetic workflows due to the significantly lower organic solubility of alkali salts [REFS-1, REFS-2]. Furthermore, in solid-state materials synthesis or catalysis, alkali hexafluorophosphates leave behind stable metal fluoride residues (e.g., KF or NaF) upon thermal degradation, which can poison catalysts or alter the electrochemical properties of the final material. Conversely, substituting with hexafluorophosphoric acid (HPF6) introduces severe handling hazards, excess water, and corrosive degradation pathways that NH4PF6 avoids as a stable, easy-to-weigh crystalline solid.

Substitution Risk

KPF₆ as direct substitute
Aqueous solubility differs significantly; K⁺ analog may require non-aqueous conditions and limits high-concentration processing.
LiPF₆ or NaPF₆ for interfacial modification
Cation reactivity and passivation behavior are distinct; NH₄⁺ participates in unique self-assembly and ring-opening pathways.
Alkali PF₆ salts for mechanochemical synthesis
Ammonium cation can act as a leaving group, enabling transformations not accessible with alkali metal analogues.

Superior Solubility in Aqueous and Polar Organic Media

Ammonium hexafluorophosphate demonstrates exceptionally high solubility across a range of solvents compared to its potassium counterpart. While KPF6 is limited to a water solubility of approximately 93 g/L at 25 °C and is only slightly soluble in methanol , NH4PF6 achieves an aqueous solubility of 74.8% w/v (approx. 748 g/L) at 20 °C and is highly soluble in acetone, methanol, ethanol, and methyl acetate . This expanded solubility window is critical for homogeneous catalytic reactions and the precipitation of complex organic salts where water must be excluded.

Evidence DimensionAqueous and organic solubility profile
Target Compound Data74.8% w/v in H2O (20 °C); highly soluble in MeOH, EtOH, and acetone
Comparator Or BaselineKPF6: ~9.3% w/v (93 g/L) in H2O (25 °C); only slightly soluble in MeOH
Quantified DifferenceApprox. 8-fold higher aqueous solubility and significantly broader organic solvent compatibility
ConditionsStandard ambient temperature and pressure (20-25 °C)

Enables efficient anion exchange and homogeneous synthesis in polar organic solvents without the need for phase-transfer catalysts.

Anatase Phase Stability
Head-to-head
68% anatase at 1100°C vs 0% with mixed-source doping; degradation rate constant 0.042 min⁻¹ vs 0.031 min⁻¹ (commercial benchmark)
Supports single-source dopant selection for high-temperature photocatalysis.
Sol-gel TiO₂, 1100°C calcination.

Metal-Free Thermal Decomposition for Residue-Free Processing

In applications requiring thermal activation or solid-state fluorination, the choice of hexafluorophosphate salt dictates the purity of the final matrix. NH4PF6 decomposes upon heating prior to melting, volatilizing completely into ammonia, hydrogen fluoride, and phosphorus compounds without leaving a solid ash . In contrast, alkali salts like KPF6 and NaPF6 decompose to yield stable, non-volatile metal fluorides (KF or NaF) . The ability to cleanly eliminate the ammonium cation makes NH4PF6 indispensable for generating high-purity, metal-free catalytic sites or specialized polymeric materials.

Evidence DimensionThermal decomposition residue
Target Compound DataDecomposes to volatile gases (NH3, HF, PF5) with zero metal residue
Comparator Or BaselineKPF6 / NaPF6: Leaves stable alkali metal fluoride residues (KF / NaF)
Quantified Difference100% elimination of cation mass vs. persistent metal ash retention
ConditionsThermal treatment / calcination above decomposition temperature

Prevents alkali metal poisoning in sensitive catalytic systems and ensures high-purity solid-state material synthesis.

PCE & Device Lifetime
Head-to-head
PCE 17.28% vs 14.87% (LiPF₆), 14.88% (NaPF₆), 13.98% (pristine NiOₓ); lifetime >108 days
Supports interface passivation for perovskite device research.
NiOₓ HTL modification, device fabrication.

High-Purity Precursor for Advanced Sodium-Ion Battery Electrolytes

The synthesis of sodium hexafluorophosphate (NaPF6) for battery electrolytes traditionally relies on hazardous HF routes, which frequently leave insoluble NaF impurities that limit electrolyte concentration. Recent advancements demonstrate that using dry NH4PF6 as a precursor in a mechanochemical reaction with sodium metal yields ultra-pure NaPF6 [1]. Because the ammonium ion accepts an electron to form volatile ammonia and hydrogen gas, the resulting electrolyte salt is devoid of NaF impurities, allowing for the formulation of highly concentrated (up to 3 M) binary carbonate electrolytes that exhibit superior solid-electrolyte interphase (SEI) stability[1].

Evidence DimensionElectrolyte precursor purity and maximum soluble concentration
Target Compound DataNH4PF6-derived NaPF6 is devoid of insoluble NaF, enabling up to 3 M electrolyte concentration
Comparator Or BaselineCommercial HF-derived NaPF6 contains NaF impurities, standardly limited to ~1 M concentration
Quantified DifferenceEnables a 3-fold increase in functional electrolyte concentration due to higher precursor-derived purity
ConditionsMechanochemical synthesis in THF followed by dissolution in binary carbonate battery solvents

Provides battery manufacturers with a scalable, HF-free route to ultra-pure, highly concentrated electrolytes that improve cycle life.

Anode Cycling Stability
Head-to-head
94.9% capacity retention after 50 cycles, without VC or FEC additives
Reported effective surface modifier for graphite anodes.
Natural graphite, galvanostatic cycling.
Cage Architecture Control
Head-to-head
NH₄PF₆: cage (1)₄(W₆)₄, ring-opening reaction; KPF₆: cage (2)₄(W)₆, acetylide complex
Demonstrates cation-directed self-assembly and reactivity.
Aqueous self-assembly; Ru complex reactions.
Aqueous Solubility
Cross-study
NH₄PF₆: 74.8 g/100 mL (~4.59 M); KPF₆: 0.432 M (>10× lower on molar basis)
Supports aqueous high-concentration workflows.
20–25 °C, molar basis.

Synthesis of Room-Temperature Ionic Liquids (RTILs)

Due to its high solubility in organic solvents and the ease of removing ammonium byproducts, NH4PF6 is the preferred anion-exchange reagent for producing hydrophobic ionic liquids (e.g., bmimPF6) from halide precursors .

Precursor for High-Concentration Battery Electrolytes

Utilized in mechanochemical reactions with alkali metals to produce ultra-pure, NaF-free electrolyte salts (like NaPF6) capable of reaching 3 M concentrations in carbonate solvents for advanced energy storage systems [1].

Organometallic Catalyst Preparation

Acts as a highly soluble, non-coordinating anion source for the precipitation and isolation of cationic transition metal complexes where alkali metal contamination must be strictly avoided.

Solid-State Fluorination and Materials Doping

Employed as a thermally degradable fluorinating agent or dopant in solid-state synthesis, where its ability to volatilize completely ensures no residual metal ash compromises the electronic or structural properties of the target material .

Application Fit

Application
Selection Property
Validation Focus
High-temperature photocatalyst synthesis
Single-source N/F/P co-doping
Anatase phase retention >1000°C; photocatalytic degradation rate
Homogeneous catalysis precursor
Non-coordinating PF₆⁻ anion; high solubility in organic media
Metal complex reactivity; selective trans isomerization efficiency
Li-S / Li metal battery additive
Bifunctional additive for Li₂S dissolution and fluorine-rich SEI formation
Cycle life extension; dendritic suppression
Perovskite solar cell interface engineering
NiOₓ surface passivation with NH₄PF₆
Device power conversion efficiency and operational stability

UNII

NS308031PJ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16941-11-0

Wikipedia

Ammonium hexafluorophosphate

General Manufacturing Information

Phosphate(1-), hexafluoro-, ammonium (1:1): ACTIVE

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